molecular formula C26H19ClN2O3 B2465803 N-(2-chloro-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)phenyl)acetamide CAS No. 389126-91-4

N-(2-chloro-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)phenyl)acetamide

Cat. No.: B2465803
CAS No.: 389126-91-4
M. Wt: 442.9
InChI Key: FOUTVZAWZOKEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex polycyclic scaffold with a 9,10-[3,4]epipyrroloanthracene core fused to a substituted phenyl ring. Key structural elements include:

  • Chlorine substituent at the 2-position of the phenyl ring, enhancing electron-withdrawing effects.
  • Acetamide group at the para position relative to the chlorine, providing hydrogen-bonding capacity.

Synthesis typically involves cycloaddition or condensation reactions between anthracene derivatives and maleimides or substituted enones, followed by purification via recrystallization .

Properties

IUPAC Name

N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O3/c1-13(30)28-20-11-10-14(12-19(20)27)29-25(31)23-21-15-6-2-3-7-16(15)22(24(23)26(29)32)18-9-5-4-8-17(18)21/h2-12,21-24H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUTVZAWZOKEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, synthesis, and interaction studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Chloro-substituted phenyl group
  • Tetrahydro-epipyrroloanthracene moiety
  • Dioxo functional groups

These components contribute to its reactivity and biological potential. The presence of the acetamide group is significant as it can engage in nucleophilic substitution reactions, while the dioxo structure may participate in redox reactions due to the carbonyl groups present.

Table 1: Structural Features and Biological Activity

Compound NameStructural FeaturesBiological Activity
This compoundChloro group, dioxo structurePotential anticancer properties
4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamideNitro group on phenyl ringPositive allosteric modulator for metabotropic glutamate receptors
N-{4-Chloro-2-hydroxybenzamide}Hydroxy group on benzamidePotentiates responses at mGluR1 and mGluR5

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Breast Cancer : Induces apoptosis in MCF-7 cell lines.
  • Lung Cancer : Demonstrates growth inhibition in A549 cell lines.
  • Colon Cancer : Shows efficacy against HT29 cell lines.

The compound's mechanism of action appears to involve the induction of oxidative stress and disruption of cellular signaling pathways associated with cell survival.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on MCF-7 Cell Lines : This study demonstrated that treatment with N-(2-chloro-4-(12,14-dioxo...) resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
  • A549 Cell Line Analysis : In this investigation, the compound was shown to inhibit proliferation by up to 70% at higher concentrations after 48 hours of exposure.
  • HT29 Cell Line Study : The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM.

The biological activity of this compound is likely attributed to its ability to interact with various molecular targets within cancer cells. The presence of multiple functional groups may facilitate binding to proteins involved in apoptosis and proliferation regulation. Further studies are needed to elucidate the precise molecular mechanisms involved .

Synthesis and Characterization

The synthesis of N-(2-chloro-4-(12,14-dioxo...) involves several steps:

  • Formation of the Anthracene Core : Utilizing cyclization reactions with appropriate precursors.
  • Introduction of Functional Groups : Employing chlorination and acetamide formation through standard organic synthesis techniques.
  • Purification : The final product is purified using column chromatography.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of ethanoanthracenes with varied aryl and functional group substitutions. Key comparisons include:

Table 1: Substituent-Driven Properties of Ethanoanthracene Derivatives
Compound Name Key Substituents Melting Point (°C) Notable Spectral Data (¹H NMR, δ ppm) Reference
Target Compound 2-Cl, acetamide N/A N/A -
(E)-9-(3-Oxo-3-(thiophen-2-yl)propenyl)-13-phenyl-...-dione (24q) Thiophenyl, phenyl 233–236 7.48–7.10 (m, Ar-H), 6.85 (s, thiophene-H)
(E)-9-(3-(4-Bromophenyl)-3-oxopropenyl)-13-(4-Cl-phenyl)-...-dione (25a) 4-Br, 4-Cl 253–254 7.72–7.25 (m, Ar-H), 3.45 (s, CH2)
(E)-13-(4-Chlorophenyl)-9-(3-(4-nitrophenyl)-3-oxopropenyl)-...-dione (25b) 4-NO2, 4-Cl N/A (82% yield) 8.15–7.30 (m, Ar-H), 2.88 (m, C9/C10 protons)
N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetamide Anthracene backbone, acetamide N/A 2.88 (m, C9/C10), 6.77–7.48 (m, Ar-H)

Key Observations :

  • Acetamide vs. Nitrovinyl : Unlike nitrovinyl-containing derivatives (e.g., 16i–16k in ), the acetamide group in the target may reduce electrophilicity but improve solubility and hydrogen-bonding capacity.
  • Backbone Variations : The epipyrroloanthracene core distinguishes the target from simpler anthracene derivatives (e.g., N-(9,10-dioxoanthracen-2-yl)acetamide ), offering steric and electronic differences that could influence binding selectivity.
Table 2: Reaction Yields and Conditions for Selected Analogs
Compound Starting Materials Reaction Conditions Yield (%) Reference
25a (E)-3-(Anthracen-9-yl)-1-(4-BrPh)-propen-1-one + 1-(4-ClPh)-pyrrole-2,5-dione Toluene, 90°C, 48h 82
16i (E)-9-(2-Nitrovinyl)anthracene + 1-(4-BenzoylPh)-pyrrole-2,5-dione DMSO, 24h 75
12 Anthracene derivative + benzo[d][1,3]dioxol-5-yl substituent Acetic acid, reflux 68

Critical Differences :

  • The target’s acetamide group may require post-cyclization acetylation steps, contrasting with pre-functionalized maleimides used in analogs like 25a .
  • Halogenated precursors (e.g., 4-chlorophenylmaleimide in 25a) are essential for introducing chloro substituents, mirroring the target’s synthesis .

Biochemical and Physicochemical Properties

  • Solubility : The acetamide group likely improves aqueous solubility compared to nitro- or bromo-substituted analogs (e.g., 25a, 16i) .
  • Binding Affinity : The chloro group may enhance interactions with hydrophobic pockets in biological targets, similar to 4-chlorophenyl derivatives in .
  • Stability: Diketone moieties in the core render the compound prone to redox reactions, a trait shared with other 12,14-dioxo ethanoanthracenes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-chloro-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)phenyl)acetamide?

  • Methodology :

  • Step 1 : Start with anthraquinone derivatives (e.g., 9,10-anthraquinone) as the core structure. Oxidize anthracene to introduce ketone groups at positions 12 and 14.
  • Step 2 : Functionalize the anthracene ring with a pyrrolidine-epoxide moiety via [3,4]-annulation under controlled acidic conditions (e.g., using H₂SO₄ in acetic acid) .
  • Step 3 : Introduce the 2-chloro-4-aminophenylacetamide group via nucleophilic substitution. Use thionyl chloride (SOCl₂) to activate the acetamide intermediate, followed by coupling with the chlorinated aromatic amine in anhydrous DMF .
  • Key Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%).

Q. How can spectroscopic techniques characterize the compound’s structure?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the anthraquinone core (δ 7.8–8.2 ppm for aromatic protons; δ 180–190 ppm for ketones) and the pyrrolidine-epoxide ring (δ 3.5–4.5 ppm for epoxide protons) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy. Anthraquinone derivatives typically exhibit poor aqueous solubility but dissolve in polar aprotic solvents .
  • Stability : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Use DSC to determine thermal decomposition thresholds (>200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

  • Methodology :

  • Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity.
  • Mechanistic Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to identify off-target effects. Anthraquinones often interact with topoisomerase II or ROS pathways, which may explain divergent results .
  • Structural Analog Comparison : Synthesize analogs lacking the chloro or acetamide group to isolate pharmacophores responsible for specific activities .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with DNA (PDB: 1BNA) or kinase domains (PDB: 1ATP). Prioritize binding poses with ΔG < -8 kcal/mol.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and hydrophobic interactions .
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. nitro groups) on activity using datasets from PubChem .

Q. How to design experiments evaluating the compound’s photodynamic therapy (PDT) potential?

  • Methodology :

  • ROS Generation Assay : Expose cancer cells (e.g., A549) to the compound under UV/visible light (λ = 400–600 nm). Quantify ROS using DCFH-DA fluorescence .
  • Singlet Oxygen Quantum Yield : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap in ethanol. Compare to reference compounds (e.g., methylene blue) .

Q. What strategies mitigate regioselectivity challenges during functionalization of the anthracene core?

  • Methodology :

  • Directing Groups : Introduce temporary sulfonate groups at position 2 to guide chlorination .
  • Microwave-Assisted Synthesis : Enhance reaction specificity for the 4-position using microwave irradiation (100°C, 30 min) in DCE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.